N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study by Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, structurally related to N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, against hepatocellular carcinoma (HCC) cell lines. The compounds exhibited significant cytotoxicity and safety margins, with one showing high comparability to doxorubicin in inducing cell cycle arrest and apoptosis. Molecular docking confirmed the compounds' binding to the EGFR active site, suggesting their potential as anticancer agents for HCC management Eldeeb, M., Sanad, E., Ragab, A., Ammar, Y., Mahmoud, K., Ali, M. M., & Hamdy, N. (2022). Biomedicines.
Antibacterial Activity
Research conducted by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally akin to this compound, to evaluate their antibacterial potentials. The study found that these compounds exhibited moderate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents Iqbal, K., Jamal, Q., Iqbal, J., Afreen, M., Sandhu, M. Z. A., Dar, E., Farooq, U., Mushtaq, M., Arshad, N., & Iqbal, M. (2017). Tropical Journal of Pharmaceutical Research.
Synthesis and Characterization for Antimicrobial Applications
Another study focused on synthesizing and characterizing N-piperidine-cyanacetamide derivatives and their oxime versions for antimicrobial applications. These compounds demonstrated strong antimicrobial activity against human pathogens, suggesting their utility as antimicrobial agents. The research underscores the importance of structural modification in enhancing biological activity and potential therapeutic applications Riddles, C., Whited, M., Lotlikar, S., Still, K., Patrauchan, M., Silchenko, S., & Gerasimchuk, N. (2014). Inorganica chimica acta.
Enantioselective Synthesis for Natural Product Derivation
Amat et al. (2003) demonstrated the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a common lactam derivative, showcasing the versatility of lactam-based compounds (related to this compound) in synthesizing structurally diverse piperidine-containing natural products. This approach facilitates the production of bioactive compounds and natural product derivatives with potential therapeutic applications Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). The Journal of organic chemistry.
Properties
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-22(4-2)21(27)20(26)17-14-24(18-11-7-6-10-16(17)18)15-19(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKRBHJDLKKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.